1-Bromobutane-D9
Overview
Description
Mechanism of Action
Target of Action
1-Bromobutane-D9, also known as Butyl bromide-d9, is a deuterium-labeled version of 1-bromobutane . It primarily targets the liver and respiratory system .
Mode of Action
It is known that it is used largely in synthesis as a source of the deuterated butyl group . This suggests that it may interact with its targets by introducing a bromine atom into a molecule or preparing other organic compounds that contain a butyl group .
Biochemical Pathways
Given its use in synthesis as a source of the deuterated butyl group , it may be involved in various biochemical reactions where a butyl group is required.
Pharmacokinetics
It is known that it is a highly flammable liquid and vapor, which may influence its absorption and distribution . It may cause skin and eye irritation, and may cause respiratory irritation , which could potentially impact its metabolism and excretion.
Result of Action
It is known to be toxic to aquatic life with long-lasting effects , suggesting that it may have significant environmental impacts.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture to maintain its stability . Furthermore, its efficacy may be influenced by the presence of other chemicals in the environment, as it is used largely in synthesis as a source of the deuterated butyl group .
Biochemical Analysis
Biochemical Properties
1-Bromobutane-D9 is used largely in synthesis as a source of the deuterated butyl group It interacts with various enzymes and proteins during the synthesis process
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role in organic synthesis. It introduces a bromine atom into a molecule or prepares other organic compounds that contain a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromobutane-D9 can be synthesized by reacting butan-1-ol with a hydrogen halide, such as hydrobromic acid (HBr). The reaction follows an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated by a strong acid, such as sulfuric acid (H2SO4), to form a good leaving group. The reaction can be carried out using aqueous HBr or HBr gas generated in situ by reacting sodium bromide (NaBr) with sulfuric acid .
Reaction Steps:
- Dissolve 30 g of sodium bromide in 30 ml of water in a 250 ml round-bottom flask.
- Add 18.5 g of butan-1-ol and cool the flask to 5–10 ºC in an ice bath.
- Slowly add 25 ml of concentrated sulfuric acid while stirring.
- Reflux the mixture for 30 minutes with magnetic stirring.
- Cool the reaction flask and perform a simple distillation to separate this compound from the reaction mixture .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and distillation units to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromobutane-D9 undergoes various types of chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to S_N2 type reactions.
Grignard Reactions: When combined with magnesium metal in dry ether, it forms the corresponding Grignard reagent, which is used to attach butyl groups to various substrates.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).
Magnesium Metal: Used in Grignard reactions to form the Grignard reagent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include alcohols, nitriles, and ethers.
Grignard Reagents: The Grignard reagent formed can be used to synthesize a wide range of organic compounds, including alcohols, carboxylic acids, and ketones.
Scientific Research Applications
1-Bromobutane-D9 is widely used in scientific research due to its stable isotope labeling, which allows for more accurate tracking and identification of molecules in biological and environmental systems . Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce deuterium-labeled butyl groups into molecules.
Biology: Employed in metabolic studies to trace the fate of butyl groups in biological systems.
Industry: Applied in the production of high-performance materials and agrochemicals.
Comparison with Similar Compounds
1-Bromobutane-D9 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Similar compounds include:
1-Bromobutane: The non-deuterated version of this compound, used in similar applications but without the benefits of stable isotope labeling.
1-Chlorobutane-D9: Another deuterium-labeled haloalkane, but with a chlorine atom instead of bromine.
1-Iodobutane-D9: A deuterium-labeled haloalkane with an iodine atom, used in similar research applications.
These similar compounds share common applications in organic synthesis and scientific research but differ in their halogen atoms, which can influence their reactivity and specific uses.
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,4-nonadeuteriobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPKRYCTPRNTB-YNSOAAEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481752 | |
Record name | 1-Bromobutane-D9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98195-36-9 | |
Record name | 1-Bromobutane-D9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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